

An In-Depth Technical Guide to C.I. Pigment Yellow 151

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PIGMENT YELLOW 151**

Cat. No.: **B1582919**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 151 (PY 151) is a high-performance organic pigment belonging to the benzimidazolone class. Valued for its bright, greenish-yellow shade, excellent light and weather fastness, and high heat stability, it serves as a critical colorant in demanding applications such as automotive coatings, industrial paints, high-grade plastics, and specialized printing inks.^[1] ^[2] For drug development professionals, the core benzimidazolone structure is of particular interest as it is considered a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a range of biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and performance characteristics of **Pigment Yellow 151**, along with a discussion of the potential biological relevance of its core chemical scaffold.

Chemical Structure and Identification

Pigment Yellow 151 is a monoazo pigment characterized by the presence of a benzimidazolone moiety. This structural feature is largely responsible for its exceptional stability.

Caption: Chemical structure of C.I. **Pigment Yellow 151**.

Table 1: Chemical Identification of **Pigment Yellow 151**

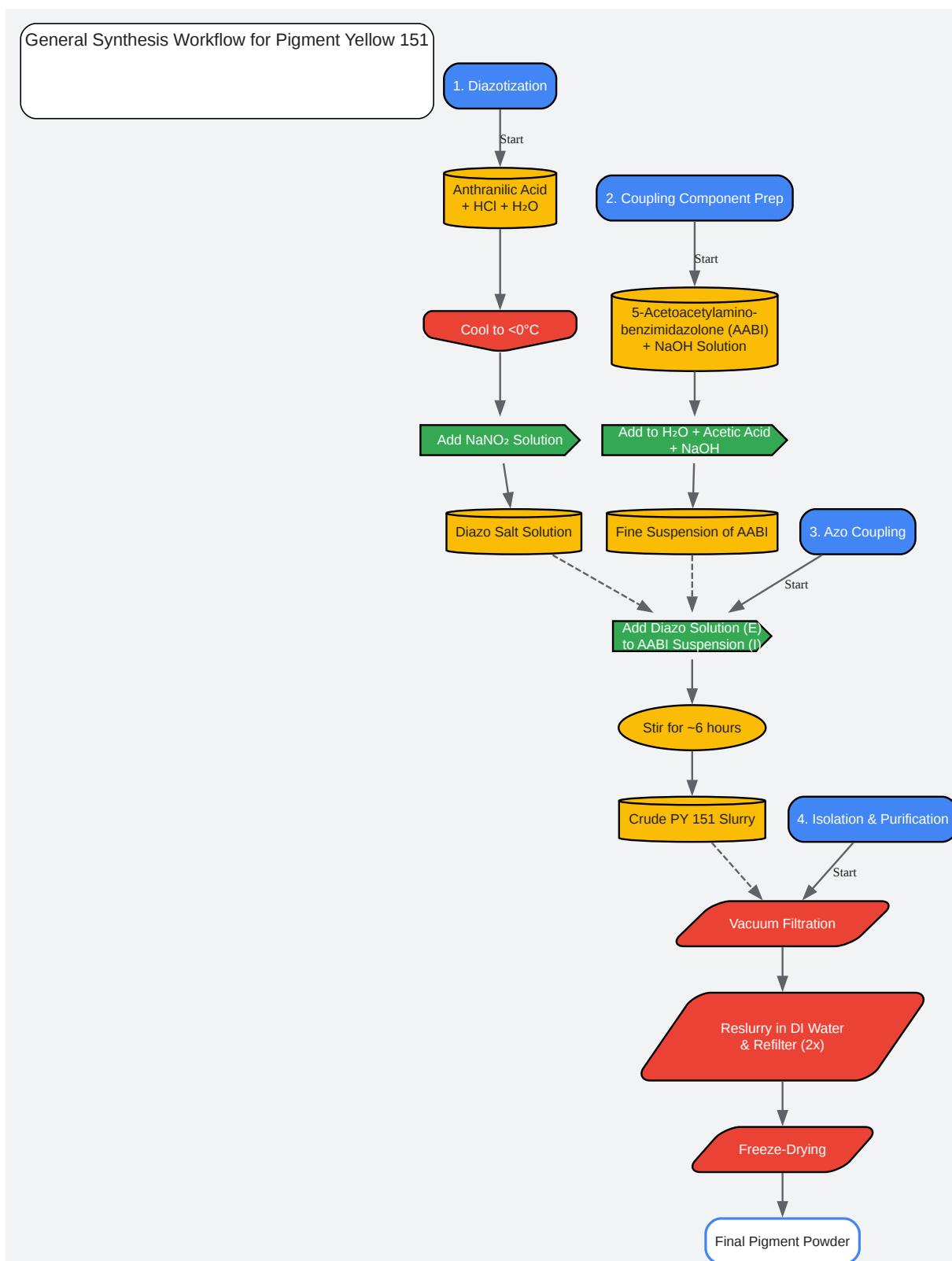
Identifier	Value
C.I. Name	Pigment Yellow 151
C.I. Number	13980[2]
CAS Number	31837-42-0[2]
IUPAC Name	2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diaz恒yl]benzoic acid[1][3]
Molecular Formula	C18H15N5O5[4]
Molecular Weight	381.34 g/mol [4]
Chemical Class	Benzimidazolone, Monoazo

Physicochemical and Performance Properties

Pigment Yellow 151 is recognized for its robust physical and chemical properties, making it suitable for high-performance applications. The data presented below is a consolidation from various technical sources.

Table 2: Physical and Chemical Properties of **Pigment Yellow 151**

Property	Value
Appearance	Yellow Powder[5]
Density	1.50 - 1.6 g/cm ³ [2][5]
Melting Point	>320 °C[5]
Specific Surface Area	18 - 26 m ² /g[2][6]
Oil Absorption	33 - 52 g/100g [5]
pH (10% slurry)	6.5 - 7.0[6]
Water Solubility	17.8 µg/L at 25 °C


Table 3: Performance and Fastness Properties of **Pigment Yellow 151** (Scale: 1=Poor, 5=Excellent; Lightfastness: 1=Poor, 8=Excellent)

Property	Rating
Lightfastness (Full Shade)	7-8[6]
Lightfastness (Reduced Tint)	7[5]
Weather Fastness	4-5[5]
Heat Stability (in HDPE)	260 °C for 5 min[1]
Water Resistance	5[2]
Oil Resistance	5[2]
Acid Resistance	5[6]
Alkali Resistance	3-4[5]
Migration Resistance	5[6]

Experimental Protocols

Synthesis of Pigment Yellow 151

The synthesis of **Pigment Yellow 151** is a multi-step process involving diazotization of an aromatic amine followed by an azo coupling reaction.[6]

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the laboratory synthesis of **Pigment Yellow 151**.

Detailed Protocol:

- **Diazotization:**
 - Combine anthranilic acid (1.0 eq), deionized water, and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and thermometer.
 - Cool the resulting solution to below 0°C using an ice-salt bath.
 - Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO_2) (approx. 1.05 eq) dropwise, ensuring the reaction temperature is maintained below 0°C.
 - After the addition is complete, stir the diazonium salt solution at low temperature for at least 30 minutes.[\[6\]](#)
- **Coupling Component Preparation:**
 - In a separate vessel, dissolve the coupling component, 5-acetoacetylamino-benzimidazolone (AABI) (approx. 1.02 eq), in an aqueous solution of sodium hydroxide.
 - Prepare a third solution containing deionized water, glacial acetic acid, and sodium hydroxide.
 - Add the AABI solution to this third mixture to form a fine, white colloidal suspension of the coupling component.[\[6\]](#)
- **Azo Coupling:**
 - Vigorously stir the suspension of the coupling component at room temperature.
 - Add the cold diazonium salt solution dropwise to the coupling component suspension. A yellow slurry of **Pigment Yellow 151** will form immediately.
 - Continue stirring the slurry for a minimum of 6 hours to ensure the reaction goes to completion.[\[6\]](#)
- **Isolation and Finishing:**

- Filter the crude pigment slurry under vacuum.
- Wash the resulting pigment wetcake by reslurrying it in deionized water and filtering again. This washing step is typically repeated.
- Dry the purified pigment, for instance by freeze-drying, to obtain the final product as a fine yellow powder.[\[6\]](#)

Performance Testing Protocols

The following outlines the principles of standard methodologies used to determine the fastness properties of pigments like PY 151.

4.2.1 Lightfastness (Based on ISO 105-B02) This method determines the effect of an artificial light source representative of natural daylight (D65) on the color of the material.

- **Apparatus:** A xenon arc lamp weathering apparatus equipped with appropriate light filters (e.g., Window-IR) and controls for irradiance, temperature, and humidity.
- **Procedure:**
 - Prepare test specimens by dispersing the pigment in a suitable medium (e.g., a coating or plastic) and applying it to a substrate.
 - Mount the specimens in the apparatus alongside a set of blue wool references (Scale 1-8).
 - Expose the specimens and references to the xenon arc light under specified conditions of irradiance (e.g., 42 W/m² from 300-400 nm), temperature, and humidity.
 - Periodically assess the change in color (fading) of the test specimen by comparing it to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

4.2.2 Heat Stability (Based on ISO 787-21) This method compares the heat stability of a pigment in a stoving medium against an agreed-upon standard.

- **Apparatus:** Laboratory mill or high-speed stirrer, film applicator, stoving oven with precise temperature control.

- Procedure:

- Prepare a dispersion of the test pigment in a suitable heat-curable binder (stoving medium).
- Apply the dispersion to test panels at a uniform thickness.
- Prepare a parallel set of panels with a standard reference pigment.
- Cure one strip of each panel at the lowest temperature required for a full cure.
- Stove the remaining strips at progressively higher temperatures or for longer durations as agreed (e.g., 260°C for 5 minutes).
- After cooling, compare the color change of the test pigment strips against the reference standard at each temperature interval.

4.2.3 Chemical Resistance (Based on ASTM D1308) This method determines the effect of various chemical reagents on a pigmented surface.

- Apparatus: Pipettes, watch glasses, and standardized chemical reagents (e.g., acids, alkalis, solvents).

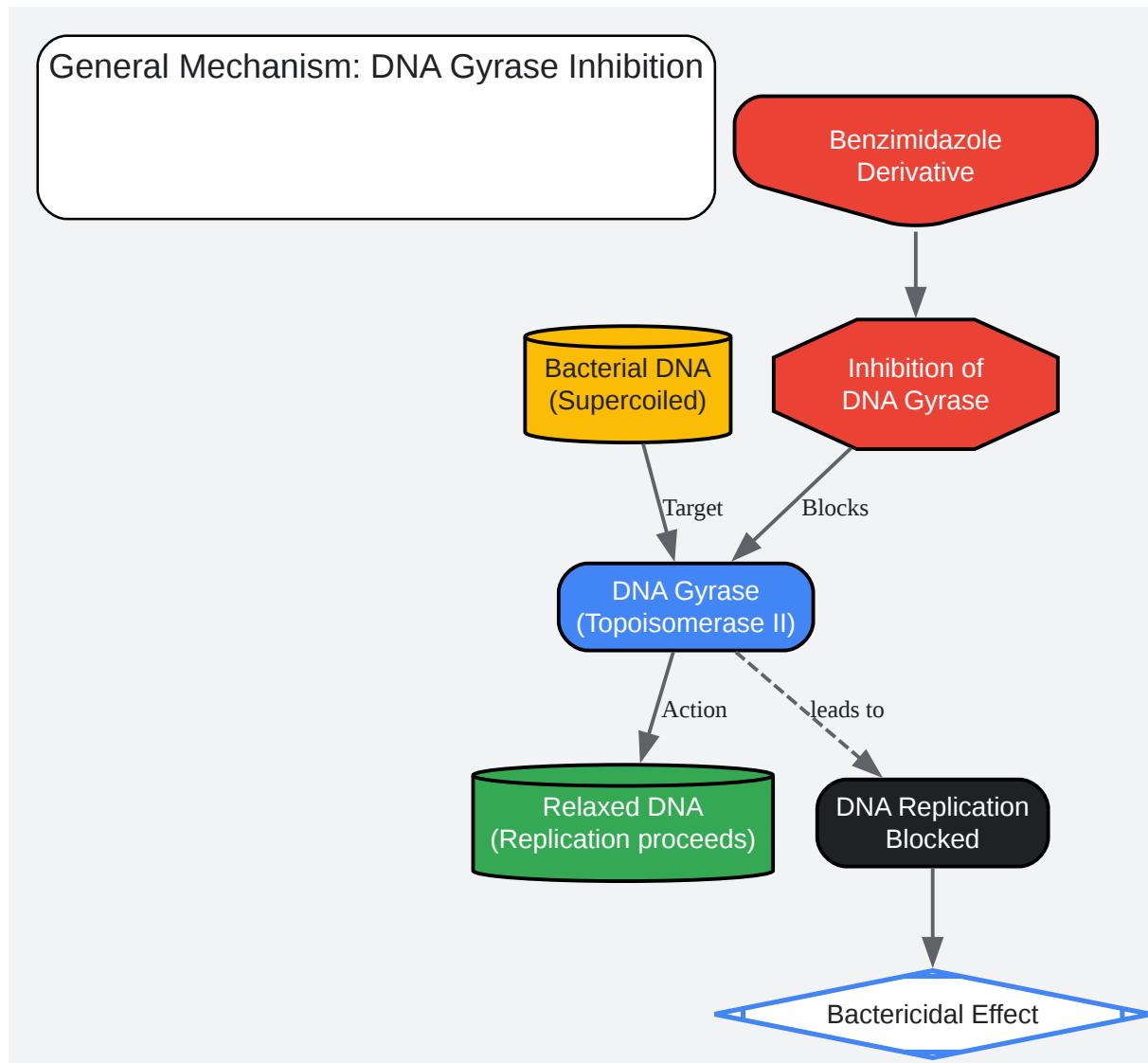
- Procedure (Covered Spot Test):

- Prepare coated panels with the pigment under test.
- Place a small amount of the test reagent onto the panel surface.
- Immediately cover the reagent with a watch glass to prevent evaporation.
- After a specified period (e.g., 1 hour), remove the watch glass and wipe the surface clean.
- Evaluate the tested area for any changes, such as discoloration, change in gloss, blistering, softening, or loss of adhesion, and rate the resistance on a scale.

Spectral Properties

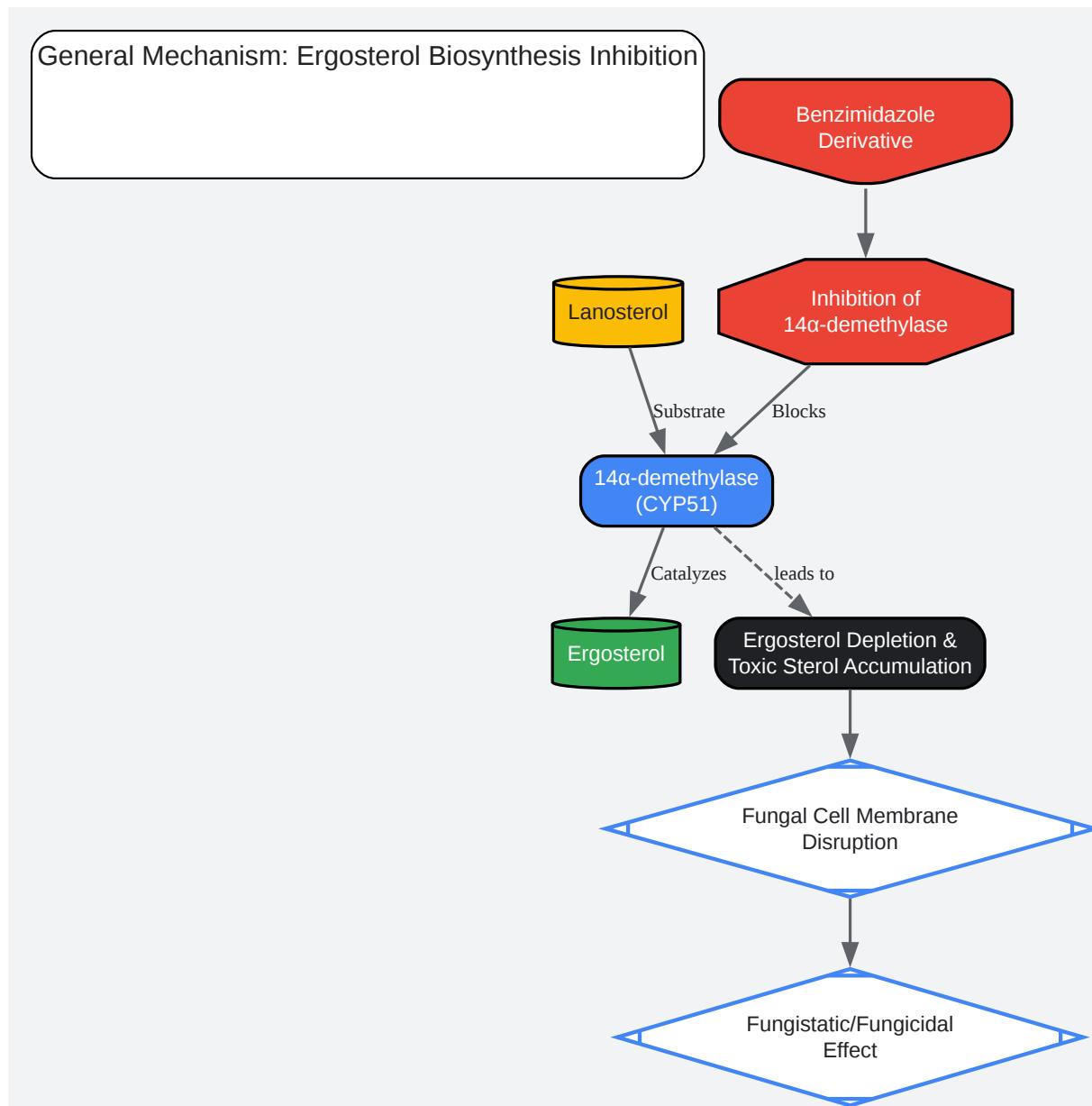
Spectral data is crucial for the identification and characterization of pigments. While a $^1\text{H-NMR}$ spectrum is not readily available in public literature, reflectance, Raman, and FTIR data have been reported.

- UV-Vis-NIR Reflectance Spectroscopy: Reflectance spectra show that **Pigment Yellow 151** strongly absorbs light in the blue-violet region of the visible spectrum, which is responsible for its yellow appearance. The major reflectance occurs between approximately 500 nm and 750 nm, with a steep drop-off in reflectance below 500 nm.
- FTIR Spectroscopy: The Fourier-transform infrared spectrum of PY 151 would show characteristic absorption bands corresponding to its functional groups, including N-H stretching from the benzimidazolone and amide groups, C=O stretching from the amide, keto, and carboxylic acid groups, and C=C stretching from the aromatic rings.
- Raman Spectroscopy: Raman spectra provide complementary vibrational information useful for identifying the pigment's molecular structure.


Relevance for Drug Development Professionals

While **Pigment Yellow 151** is an industrial colorant and not a therapeutic agent, its core benzimidazolone structure is a well-known "privileged scaffold" in medicinal chemistry. This means the benzimidazolone moiety is a recurring structural feature in molecules that exhibit a wide range of biological activities. Derivatives of this core have been developed as potent antimicrobial, antiviral, and anticancer agents.

For researchers in drug development, understanding the properties of related structures can provide insights for new molecular design. Two prominent mechanisms of action for antimicrobial benzimidazole derivatives are:


- Inhibition of Bacterial DNA Gyrase: Certain benzimidazole compounds can interfere with bacterial DNA replication by inhibiting DNA gyrase (a type II topoisomerase). This enzyme is essential for relieving torsional strain in bacterial DNA during replication and is a validated target for antibiotics.
- Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazole derivatives act by inhibiting the enzyme lanosterol 14 α -demethylase, which is critical in the biosynthetic

pathway of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. Its disruption leads to fungal cell death.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for antibacterial action via DNA gyrase inhibition.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for antifungal action via ergosterol synthesis inhibition.

Toxicological Information and Safety

Pigment Yellow 151 exhibits low acute toxicity.

Table 4: Toxicological Data for **Pigment Yellow 151**

Test	Result	Species
Oral LD50	> 5000 mg/kg	Rat
Inhalation LC50	> 1274 mg/m ³	Rat

Standard handling procedures for fine chemical powders should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and respiratory protection to avoid dust inhalation.

Conclusion

C.I. **Pigment Yellow 151** is a high-performance benzimidazolone pigment with a well-characterized profile of excellent stability and fastness properties, making it indispensable in high-end material applications. Its robust chemical nature, stemming from its molecular structure, provides a foundation for its durability. For scientists in materials and drug development, PY 151 serves not only as a benchmark for stable organic molecules but also as a reference point for the biologically significant benzimidazolone scaffold, which continues to be a fruitful starting point for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation method of C.I. pigment yellow 151 - Eureka | PatSnap [eureka.patsnap.com]
- 2. nbino.com [nbino.com]
- 3. CN102391663A - Preparation method of C.I. pigment yellow 151 - Google Patents [patents.google.com]

- 4. Pigment Yellow 151 | C18H15N5O5 | CID 43525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hengyitek.com [hengyitek.com]
- 6. Pigment Yellow 151 synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to C.I. Pigment Yellow 151]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582919#pigment-yellow-151-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com